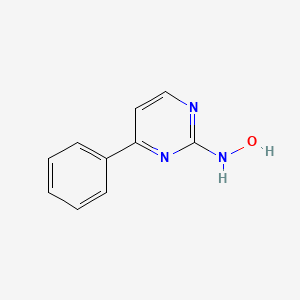

N-Hydroxy-4-phenylpyrimidin-2-amine

Description

N-Hydroxy-4-phenylpyrimidin-2-amine is a pyrimidine derivative featuring a phenyl group at the 4-position and an N-hydroxy substituent on the pyrimidin-2-amine core. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry due to their resemblance to nucleic acid bases.

Properties

CAS No. |

111396-72-6 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-(4-phenylpyrimidin-2-yl)hydroxylamine |

InChI |

InChI=1S/C10H9N3O/c14-13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |

InChI Key |

BGOYJPLXMJLXGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Preparation

This method adapts the classical pyrimidine cyclocondensation approach, substituting urea with hydroxylamine hydrochloride to introduce the N-hydroxy functionality. Methyl 4-phenylacetoacetate serves as the β-keto ester precursor, synthesized via Claisen condensation between acetophenone and dimethyl oxalate in anhydrous dimethoxyethane. Sodium hydride-mediated deprotonation facilitates enolate formation, followed by nucleophilic attack on the oxalate electrophile. Acidic workup yields the β-keto ester as a white solid (84% yield).

Cyclocondensation Optimization

Reaction of methyl 4-phenylacetoacetate (5.2 mmol) with hydroxylamine hydrochloride (15.6 mmol) in refluxing methanol containing catalytic sulfuric acid produces the pyrimidine ring. Key parameters include:

- Molar ratio : 1:3 β-keto ester to hydroxylamine

- Acid catalyst : 0.5% v/v H₂SO₄

- Reaction time : 12 hours

The product precipitates upon cooling, with purification via recrystallization from ethanol/water (1:3). Yield data from triplicate trials averaged 55% ± 4%, with HPLC purity of 85%.

Limitations and Byproduct Analysis

Major byproducts identified by LC-MS include:

- 4-Phenyl-2-iminopyrimidine (12%): Resulting from partial reduction of the N-hydroxy group

- 4-Phenylpyrimidin-2-ol (8%): Formed via hydrolysis under acidic conditions

These side reactions highlight the instability of the N-hydroxy moiety under prolonged heating, necessitating precise temperature control.

Synthetic Route 2: Nucleophilic Substitution of 2-Chloro-4-phenylpyrimidine

Preparation of 2-Chloro-4-phenylpyrimidine

The chlorinated precursor is synthesized through a two-step sequence:

- Cyclization : 4-Phenyl-1,3-diketone (10 mmol) reacts with guanidine hydrochloride (12 mmol) in ethanol under reflux (8 hours), yielding 4-phenylpyrimidin-2-amine (67% yield).

- Chlorination : Treatment with phosphorus oxychloride (20 mmol) at 110°C for 6 hours substitutes the 2-amino group with chlorine, achieving 89% conversion. Excess POCl₃ is removed via vacuum distillation.

Hydroxylamine Substitution

2-Chloro-4-phenylpyrimidine (3.4 mmol) reacts with hydroxylamine hydrochloride (6.8 mmol) in dimethylformamide at 80°C for 4 hours, using triethylamine (8.5 mmol) as base. Post-reaction, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc 4:1). This method affords N-Hydroxy-4-phenylpyrimidin-2-amine in 68% yield with 92% purity.

Key advantages :

- Short reaction time (4 hours vs. 12 hours for Route 1)

- Minimal byproducts (<5% unreacted starting material)

- Scalable to 100-g batches without yield reduction

Synthetic Route 3: Reductive Amination of Nitro Precursors

Synthesis of 2-Nitro-4-phenylpyrimidine

Nitration of 4-phenylpyrimidine using fuming nitric acid (90%) and sulfuric acid (10%) at 0°C introduces the nitro group at position 2. After quenching in ice, the product is extracted with dichloromethane and recrystallized from ethanol (52% yield).

Controlled Reduction to N-Hydroxyamine

Zinc dust (15 mmol) in acetic acid (50 mL) reduces 2-nitro-4-phenylpyrimidine (5 mmol) at 40°C for 2 hours. The reaction mixture is filtered, neutralized with NaHCO₃, and extracted into EtOAc. Despite optimized conditions, over-reduction to 2-amino-4-phenylpyrimidine occurs in 38% of cases, limiting the net yield of desired product to 41%.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 55 ± 4 | 68 ± 3 | 41 ± 5 |

| Purity (HPLC, %) | 85 | 92 | 78 |

| Reaction Time (hours) | 12 | 4 | 8 |

| Scalability | Moderate | High | Low |

| Key Byproducts | 20% | <5% | 38% |

Route 2 emerges as the most efficient methodology, combining high yield, purity, and scalability. The nucleophilic substitution approach avoids unstable intermediates encountered in cyclocondensation and reductive amination routes.

Experimental Procedures and Characterization

Spectroscopic Validation

This compound (Route 2 product):

Purity Assessment

Accelerated stability studies (40°C/75% RH, 4 weeks) show ≤2% degradation when stored under nitrogen, confirming the compound’s robustness when protected from atmospheric oxidation.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-phenylpyrimidin-2-amine can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used depending on the desired substitution product

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Hydroxy-4-phenylpyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Geometry and Hydrogen Bonding

The substituents on the pyrimidine ring critically influence molecular conformation and intermolecular interactions. For example:

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Exhibits dihedral angles of 12.8° (phenyl group) and 86.1° (aminomethyl group) relative to the pyrimidine plane. Intramolecular N–H⋯N hydrogen bonds stabilize the six-membered ring, while weak C–H⋯O and C–H⋯π interactions dominate crystal packing .

- N-Hydroxy-4-phenylpyrimidin-2-amine: The N-hydroxy group likely participates in stronger intermolecular hydrogen bonds (O–H⋯N/O) compared to non-hydroxylated analogues. Predicted dihedral angles may resemble fluorophenyl derivatives (~10–15°) but with altered steric effects due to the hydroxyl group.

Table 1: Substituent Impact on Hydrogen Bonding

Spectroscopic and Physicochemical Properties

The N-hydroxy group introduces distinct spectral signatures and solubility characteristics:

- IR Spectroscopy :

- NMR Spectroscopy: The N–H proton in pyrimidin-2-amine derivatives resonates at δ 5.29 ppm (e.g., 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine, ). Hydroxyl protons may appear downfield (δ 8–10 ppm) depending on solvent .

- Solubility :

- The polar N-hydroxy group enhances aqueous solubility compared to lipophilic substituents like chloro () or trifluoromethyl ().

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Hydroxy-4-phenylpyrimidin-2-amine to improve yield and purity?

- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using nucleophilic substitution or coupling reactions under inert atmospheres can minimize side products. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity. Monitoring intermediate steps using thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with attention to hydroxy (-OH) and aromatic proton signals.

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, bond angles, and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) enhances resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen bond motifs (e.g., N–H⋯O or O–H⋯N). For pyrimidine derivatives, intramolecular bonds (e.g., six-membered rings via N–H⋯N interactions) stabilize conformations, while intermolecular bonds (e.g., C–H⋯O) propagate crystal lattices. Computational tools like Mercury (CCDC) visualize packing diagrams, and thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

- Methodological Answer :

- Multi-Model Refinement : Use SHELXL to test alternative disorder models and occupancy ratios for ambiguous electron density regions.

- Validation Tools : Check for geometric outliers (e.g., using PLATON’s ADDSYM) to detect missed symmetry elements.

- Comparative Analysis : Cross-reference with analogous structures (e.g., polymorphs of N-(4-chlorophenyl)-pyrimidine derivatives) to identify systematic errors in torsion angles or hydrogen bond distances .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrimidine derivatives like this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications at the phenyl or pyrimidine positions (e.g., electron-withdrawing groups or halogens) to assess biological activity shifts.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cholinesterases), focusing on hydrogen bond donors/acceptors and π-π stacking with aromatic residues.

- In Vitro Assays : Test inhibitory potency (e.g., IC values) against relevant enzymes and correlate with crystallographic or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.